molecular formula C25H42 B14204689 Pentacosa-3,6,9,12,15-pentaene CAS No. 854201-96-0

Pentacosa-3,6,9,12,15-pentaene

Cat. No.: B14204689
CAS No.: 854201-96-0
M. Wt: 342.6 g/mol
InChI Key: OSRWRHWPSOAWEM-UHFFFAOYSA-N
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Description

Pentacosa-3,6,9,12,15-pentaene is an organic compound with the molecular formula C25H42 It is a polyunsaturated hydrocarbon featuring five conjugated double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentacosa-3,6,9,12,15-pentaene typically involves the coupling of smaller alkenes or the dehydrogenation of saturated hydrocarbons. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene. This process can be repeated to introduce multiple double bonds into the hydrocarbon chain.

Industrial Production Methods

Industrial production of this compound may involve catalytic dehydrogenation of long-chain alkanes. This process requires high temperatures and the presence of a suitable catalyst, such as platinum or palladium, to facilitate the removal of hydrogen atoms and the formation of double bonds.

Chemical Reactions Analysis

Types of Reactions

Pentacosa-3,6,9,12,15-pentaene can undergo various chemical reactions, including:

    Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols.

    Reduction: Hydrogenation can convert the double bonds into single bonds, yielding a saturated hydrocarbon.

    Substitution: Halogenation can introduce halogen atoms at the double bond positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under mild conditions.

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) is commonly used.

    Substitution: Halogens like bromine (Br2) or chlorine (Cl2) can be used in the presence of light or a radical initiator.

Major Products

    Oxidation: Epoxides, diols, or carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated alkenes.

Scientific Research Applications

Pentacosa-3,6,9,12,15-pentaene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Studied for its potential role in biological membranes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of pentacosa-3,6,9,12,15-pentaene involves its interaction with molecular targets through its conjugated double bonds. These interactions can modulate various biological pathways, including enzyme activity and gene expression. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Hexacosa-3,6,9,12,15,18-hexaene: Another polyunsaturated hydrocarbon with six conjugated double bonds.

    Tetracosa-3,6,9,12,15-tetraene: A similar compound with four conjugated double bonds.

Uniqueness

Pentacosa-3,6,9,12,15-pentaene is unique due to its specific number of conjugated double bonds, which confer distinct chemical and physical properties. Its structure allows for unique interactions in both chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Properties

CAS No.

854201-96-0

Molecular Formula

C25H42

Molecular Weight

342.6 g/mol

IUPAC Name

pentacosa-3,6,9,12,15-pentaene

InChI

InChI=1S/C25H42/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h5,7,11,13,17,19-20,22-23,25H,3-4,6,8-10,12,14-16,18,21,24H2,1-2H3

InChI Key

OSRWRHWPSOAWEM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC=CCC=CCC=CCC=CCC=CCC

Origin of Product

United States

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